[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone
Overview
Description
The compound [4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone is a complex organic molecule that features an indole, piperidine, and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Triazole Formation: The triazole ring is typically formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling Reactions: The final step involves coupling the indole, piperidine, and triazole moieties through various coupling reactions, such as amide bond formation using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: NaBH4, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone: can be compared to other indole-based compounds, piperidine derivatives, and triazole-containing molecules.
Uniqueness
- The unique combination of indole, piperidine, and triazole moieties in a single molecule provides a distinct pharmacophore that can interact with multiple molecular targets.
- The presence of a hydroxyl group adds to its versatility in chemical reactions and potential modifications.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-12-16-11-23(21-20-16)10-13-4-7-22(8-5-13)18(25)15-1-2-17-14(9-15)3-6-19-17/h1-3,6,9,11,13,19,24H,4-5,7-8,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYPQFKDKRNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CO)C(=O)C3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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